(S)-HDAC-42 is a novel, orally bioavailable, phenylbutyrate-derived histone deacetylase inhibitor (HDACi). [] It exhibits potent inhibitory activity against class I and II HDACs, demonstrating superior efficacy compared to other HDAC inhibitors such as vorinostat (SAHA). [, , ] Due to its potent HDAC inhibitory activity and favorable pharmacological properties, (S)-HDAC-42 has emerged as a promising anticancer agent in preclinical studies and early-phase clinical trials for various hematologic and solid tumors. [, , , ]
(S)-HDAC-42 functions as a pan-HDACi, primarily targeting class I and IIB HDACs. [, , ] By inhibiting HDAC activity, it causes hyperacetylation of histones and other proteins, leading to altered gene expression, cell-cycle arrest, and apoptosis in various cancer cells. [, , , , , , , ] The drug's mechanism also involves the downregulation of oncogenic signaling pathways, including STAT3 and AKT, further contributing to its anti-tumor effects. [, , ]
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5